Structural Analysis of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide
Structural Analysis of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 3,5-dimethyl-4-nitroisoxazole, a versatile heterocyclic building block in medicinal chemistry. The document details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular framework. Furthermore, this guide outlines a general synthetic protocol and discusses the compound's significant role as a precursor in the development of various therapeutic agents. While experimental crystallographic data remains to be fully elucidated in publicly accessible literature, this guide compiles the current understanding of its structural characteristics and reactivity.
Introduction
3,5-Dimethyl-4-nitroisoxazole is a key intermediate in organic synthesis, particularly valued for its role in the construction of more complex, biologically active molecules. The presence of the electron-withdrawing nitro group on the isoxazole ring activates the adjacent methyl groups, making them susceptible to a variety of chemical transformations. This reactivity has been harnessed in the synthesis of diverse heterocyclic systems, including derivatives with demonstrated anti-inflammatory and antioxidant properties. Notably, the 3,5-dimethylisoxazole scaffold has been identified as a crucial component in the development of potent inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, which are significant targets in cancer therapy. This guide aims to consolidate the existing structural and synthetic knowledge of 3,5-dimethyl-4-nitroisoxazole to support further research and drug discovery efforts.
Molecular Structure and Properties
The fundamental properties of 3,5-dimethyl-4-nitroisoxazole are summarized in the table below.
| Property | Value |
| Chemical Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| CAS Number | 1123-49-5 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 67-69 °C |
| SMILES | CC1=C(--INVALID-LINK--=O)C(C)=NO1 |
| InChI Key | PMQFLWLYAXYFHG-UHFFFAOYSA-N |
Spectroscopic Analysis
A thorough understanding of the structural features of 3,5-dimethyl-4-nitroisoxazole is paramount for its application in synthesis. The following sections detail the available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 3,5-dimethyl-4-nitroisoxazole, two singlets are expected, corresponding to the two non-equivalent methyl groups at positions 3 and 5 of the isoxazole ring. The electron-withdrawing nature of the nitro group and the isoxazole ring itself will influence the chemical shifts of these protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the two methyl carbons, the two quaternary carbons of the isoxazole ring (C3 and C5), and the carbon atom bearing the nitro group (C4). The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the nitro group.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Signal | Signal |
| ~2.5 ppm (s, 3H) | ~10-15 ppm (CH₃) |
| ~2.7 ppm (s, 3H) | ~12-18 ppm (CH₃) |
| ~115-125 ppm (C4) | |
| ~155-165 ppm (C3/C5) | |
| ~160-170 ppm (C5/C3) |
Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions. Detailed peak assignments from experimental data are pending publication in readily accessible literature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Asymmetric NO₂ Stretch | ~1550 - 1520 |
| Symmetric NO₂ Stretch | ~1360 - 1340 |
| C=N Stretch (isoxazole ring) | ~1650 - 1590 |
| C-N Stretch | ~1200 - 1100 |
| C-O Stretch (isoxazole ring) | ~1100 - 1020 |
| C-H Bending (methyl groups) | ~1465 and ~1380 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-dimethyl-4-nitroisoxazole, the molecular ion peak [M]⁺ would be expected at m/z 142.
Predicted Fragmentation Pathway: The fragmentation of isoxazole rings can be complex. Common fragmentation pathways for substituted isoxazoles involve cleavage of the N-O bond followed by rearrangements. For 3,5-dimethyl-4-nitroisoxazole, potential fragmentation could involve the loss of the nitro group (NO₂) or cleavage of the isoxazole ring.
Experimental Protocols
Synthesis of 3,5-Dimethyl-4-nitroisoxazole
A general method for the synthesis of 3,5-dimethyl-4-nitroisoxazole involves the nitration of 3,5-dimethylisoxazole.
Materials:
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3,5-dimethylisoxazole
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Fuming nitric acid
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Concentrated sulfuric acid
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Ice
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Sodium bicarbonate solution
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Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
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3,5-dimethylisoxazole is added dropwise to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
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After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period to ensure complete reaction.
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The reaction mixture is then carefully poured onto crushed ice.
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The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
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The product is extracted with an appropriate organic solvent.
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The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.
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The solvent is removed under reduced pressure to yield the crude product.
Purification
The crude 3,5-dimethyl-4-nitroisoxazole can be purified by recrystallization.
General Recrystallization Protocol:
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The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
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The hot solution is filtered to remove any insoluble impurities.
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The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
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The resulting crystals are collected by vacuum filtration.
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The crystals are washed with a small amount of cold solvent and then dried under vacuum.
Role in Synthesis and Potential Biological Significance
3,5-Dimethyl-4-nitroisoxazole is a versatile building block in organic synthesis. The activated methyl group at the 5-position readily undergoes condensation reactions with aldehydes to form styryl derivatives, which are precursors to a variety of heterocyclic compounds.[1][2] Furthermore, it serves as a key vinylogous pronucleophile in allylic-allylic alkylation reactions.[3]
While there is limited information on the direct biological activity of 3,5-dimethyl-4-nitroisoxazole, its derivatives have shown significant potential. For instance, compounds synthesized from this precursor have exhibited anti-inflammatory and antioxidant properties. More notably, the 3,5-dimethylisoxazole core is a recognized pharmacophore that can mimic acetylated lysine, enabling it to bind to bromodomains. This has led to the development of potent inhibitors of the BET family of bromodomains, which are promising targets for cancer therapy.
The following diagram illustrates the general workflow for utilizing 3,5-dimethyl-4-nitroisoxazole in the synthesis of biologically active compounds.
Conclusion
3,5-Dimethyl-4-nitroisoxazole is a valuable and reactive intermediate in organic and medicinal chemistry. This guide has summarized the available structural information derived from spectroscopic techniques and outlined its synthetic applications. The lack of definitive experimental crystallographic data represents a knowledge gap that, if filled, would provide a more precise understanding of its molecular geometry and bonding characteristics. The established role of this compound as a precursor to potent BET bromodomain inhibitors underscores its importance in the ongoing development of novel therapeutics. Further investigation into the direct biological activities of 3,5-dimethyl-4-nitroisoxazole and a more detailed exploration of its reaction mechanisms will undoubtedly continue to expand its utility in drug discovery.
